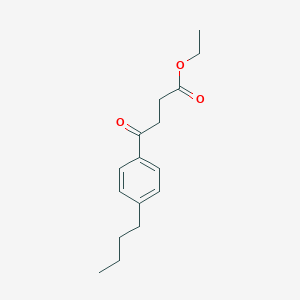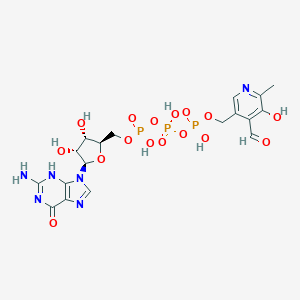
Guanosine triphosphopyridoxal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C30H50 。 スクアレンはトリテルペンであり、無色の油として存在しますが、不純なサンプルは黄色になる場合があります 。 スクアレンは、最も豊富な供給源と考えられるサメの肝油から最初に得られました。 スクアレンは自然界に広く分布しており、オリーブオイル、パーム油、小麦胚芽油、アマランサス油、米ぬか油に見られます .
準備方法
スクアレンは、さまざまな方法で合成できます。一般的な合成ルートの1つは、2分子のファルネシルピロリン酸をカップリングすることです。 この生合成経路は、多くのバクテリアとほとんどの真核生物に見られます 。 工業的な製造方法は、サメの肝油や植物油などの天然資源からの抽出に続き、目的の化合物を得るための精製プロセスを行うことがよくあります .
化学反応の分析
スクアレンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。注目すべき反応の1つは、スクアレンモノオキシゲナーゼによる酸化による2,3-オキシドスクアレンへの変換です。 この中間体は、酵素触媒による環化を受け、ラノステロールを生成し、ラノステロールはさらに、コレステロールやエルゴステロールなどの他のステロイドに加工されます 。 これらの反応で使用される一般的な試薬には、酸素などの酸化剤とスクアレンモノオキシゲナーゼなどの酵素があります 。 これらの反応から生成される主な生成物には、さまざまなステロールやステロイドが含まれます .
科学研究への応用
スクアレンは、さまざまな分野で多くの科学研究への応用があります。化学では、ステロールやステロイドの合成における前駆体として役立ちます。生物学では、コレステロールやその他の重要な生体分子の生合成に役割を果たします。 医学では、スクアレンはMF59やAS03などのワクチンアジュバントの成分として使用されており、免疫応答を強化します 。 さらに、スクアレンは、その柔軟剤と抗酸化特性により、化粧品業界で用途があり、スキンケア製品の貴重な成分となっています .
科学的研究の応用
Supraene has numerous scientific research applications across various fields. In chemistry, it serves as a precursor in the synthesis of sterols and steroids. In biology, it plays a role in the biosynthesis of cholesterol and other important biomolecules. In medicine, supraene is used as an ingredient in some vaccine adjuvants, such as MF59 and AS03, which enhance the immune response . Additionally, it has applications in the cosmetic industry due to its emollient and antioxidant properties, making it a valuable component in skincare products .
作用機序
スクアレンの作用機序には、ステロールとステロイドの生合成における生化学的前駆体としての役割が含まれます。スクアレンをスクアレンモノオキシゲナーゼを介して2,3-オキシドスクアレンに変換することは、このプロセスの重要なステップです。 生成された2,3-オキシドスクアレンは、酵素触媒による環化を受け、ラノステロールを生成し、ラノステロールはさらにコレステロールやその他のステロイドに変換されます 。これらの分子標的と経路は、細胞機能と全体的な健康を維持するために不可欠です。
類似の化合物との比較
スクアレンは、ラノステロールやβ-アミリンなどの他のトリテルペンに似ています。スクアレンの独特の構造と特性は、それを際立たせています。 たとえば、ラノステロールもステロイドの生合成における前駆体ですが、スクアレンはステロールとホパノイドの両方の生成における中間体としての役割を果たすという点で異なります 。 その他の類似の化合物には、β-カロテン、ユビキノン(コエンザイムQ10)、ビタミンA、E、およびKが含まれ、これらは機能的に類似していますが、特定の役割と用途が異なります .
類似化合物との比較
Supraene is similar to other triterpenes such as lanosterol and β-amyrin. its unique structure and properties make it distinct. For example, while lanosterol is also a precursor in the biosynthesis of steroids, supraene’s role as an intermediate in the production of both sterols and hopanoids sets it apart . Other similar compounds include β-carotene, coenzyme Q10 (ubiquinone), and vitamins A, E, and K, which share some functional similarities but differ in their specific roles and applications .
特性
CAS番号 |
117643-63-7 |
|---|---|
分子式 |
C18H23N6O16P3 |
分子量 |
672.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |
InChIキー |
LISHDZNOKXJTSF-IWCJZZDYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
異性体SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
正規SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
同義語 |
guanosine triphosphopyridoxal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


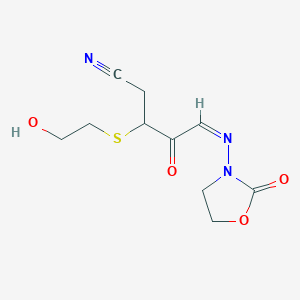

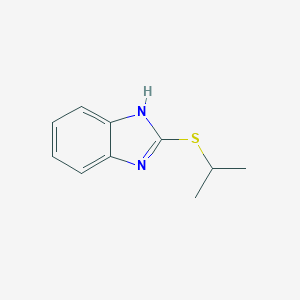
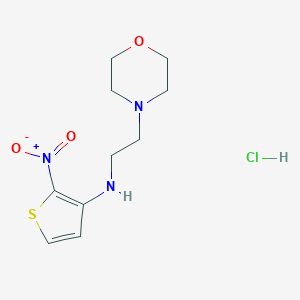


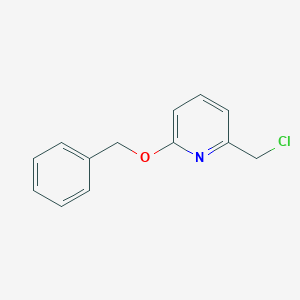
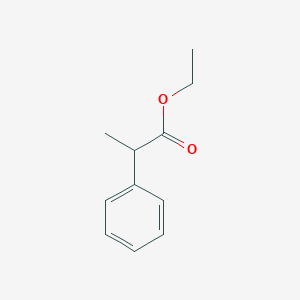
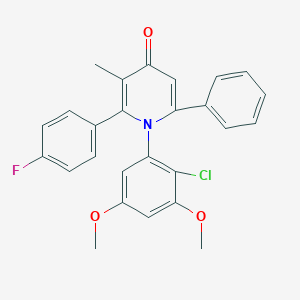
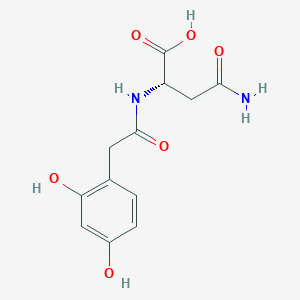
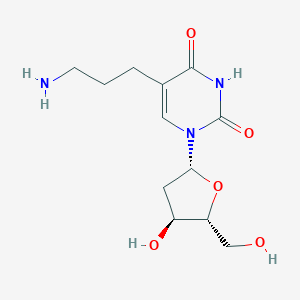
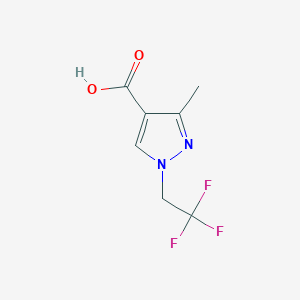
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
